Chloromethyl vs. Methyl at 2-Position: Electrophilic Reactivity Enabling Nucleophilic Displacement
The chloromethyl substituent in 73332-80-6 undergoes SN reactions with phenols, thiophenols, and amines, whereas the 2-methyl analogue (CAS 73332-79-3) is inert under identical conditions [1]. This reactivity difference is structural: the C–Cl bond in the chloromethyl group is susceptible to nucleophilic attack, while the C–CH₃ bond in the methyl congener is not.
| Evidence Dimension | SN reactivity of 2-substituent with nucleophiles (phenols, thiophenols, amines) |
|---|---|
| Target Compound Data | Undergoes SN displacement of chlorine |
| Comparator Or Baseline | 2-Methyl-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole (CAS 73332-79-3): no SN reactivity reported |
| Quantified Difference | Qualitative reactivity difference; no quantitative rate constant available |
| Conditions | Reaction with phenols, thiophenols, amino compounds in the presence of base (K₂CO₃ or similar); Journal of Heterocyclic Chemistry 2014 |
Why This Matters
This reactivity enables 73332-80-6 to serve as a common late-stage intermediate for generating diverse 2-substituted libraries, a capability absent in the 2-methyl analog.
- [1] Żwawiak, J.; Zaprutko, L. Reactions of Nucleophilic Substitution in Bicyclic Nitroimidazodihydrooxazoles. J. Heterocycl. Chem. 2014, 51 (5), 1463–1467. View Source
